molecular formula C21H16FN3O B3012197 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 899958-52-2

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B3012197
CAS RN: 899958-52-2
M. Wt: 345.377
InChI Key: LIBPUKYLKAEKIW-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a compound that likely shares structural similarities with various acetamide derivatives that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer its characteristics and potential activities based on related compounds. For instance, acetamide derivatives have been synthesized with various substituents on the phenyl ring and have shown a range of biological activities, including anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting with the formation of core structures followed by acetylation and further functionalization. For example, compound synthesis in paper starts with the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation to form amide compounds, and then reacting with heterocyclic derivatives to obtain the final compounds. A similar approach could be hypothesized for the synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, where the core benzimidazole and fluorophenyl structures would be linked via an acetamide bridge.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of a benzimidazole ring, as seen in the target compound, is known to contribute to the binding affinity to various biological targets due to its planar and aromatic nature . The fluorophenyl group could potentially increase the compound's lipophilicity, aiding in cell membrane penetration. The acetamide linkage itself is a common feature in drug molecules, providing a point of structural diversification and influencing the overall conformation of the molecule .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. The benzimidazole and fluorophenyl groups in the target compound suggest that it could participate in electrophilic aromatic substitution reactions, potentially allowing for further functionalization. Additionally, the acetamide moiety could be involved in hydrolysis under certain conditions, leading to the formation of the corresponding acid and amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with moderate to high melting points and varying solubility in organic solvents. The pKa values of related compounds indicate that they can exist in different protonation states depending on the pH, which is important for their absorption and distribution in biological systems . The lipophilicity conferred by the fluorophenyl group in the target compound would likely affect its pharmacokinetic properties, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide demonstrate considerable antitumor activity. For instance, compounds such as N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide exhibit significant anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Inhibition of PI3K/mTOR

Compounds structurally related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been identified as potent inhibitors of PI3Kα and mTOR, both in vitro and in vivo. These compounds have been modified to improve metabolic stability, indicating their relevance in biomedical research (Stec et al., 2011).

Antibacterial Activity

Several derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide have shown significant antibacterial activity. For example, N-substituted phenyl acetamide benzimidazole-based derivatives have demonstrated potent antibacterial effects against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents (Chaudhari et al., 2020).

Antipsychotic Potential

Research on compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which are related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, have shown an antipsychotic-like profile in behavioral animal tests. These compounds do not interact with dopamine receptors, offering a unique approach to antipsychotic drug design (Wise et al., 1987).

Imaging Agents in Neurodegenerative Disorders

Certain fluoroethoxy and fluoropropoxy substituted derivatives of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, like PBR102 and PBR111, have been synthesized and found to have high affinity for peripheral benzodiazepine receptors (PBRs). These compounds could be used as imaging agents for PBR expression in neurodegenerative disorders, as demonstrated in rat biodistribution studies (Fookes et al., 2008).

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-16-10-8-14(9-11-16)12-20(26)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)25-21/h1-11,13H,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBPUKYLKAEKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

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